Ro 18-3981

Description

Properties

CAS No. |

103295-92-7 |

|---|---|

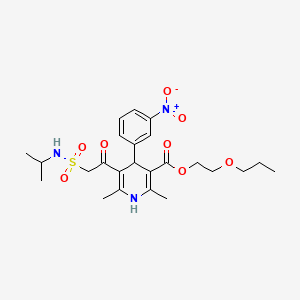

Molecular Formula |

C24H33N3O8S |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

2-propoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-5-[2-(propan-2-ylsulfamoyl)acetyl]-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C24H33N3O8S/c1-6-10-34-11-12-35-24(29)22-17(5)25-16(4)21(20(28)14-36(32,33)26-15(2)3)23(22)18-8-7-9-19(13-18)27(30)31/h7-9,13,15,23,25-26H,6,10-12,14H2,1-5H3 |

InChI Key |

VEZRCCZBPXTSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)NC(C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate Ro 18-3981 RO-183981 |

Origin of Product |

United States |

Foundational & Exploratory

Ro 18-3981: An In-Depth Analysis of its Mechanism of Action on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ro 18-3981, a dihydropyridine derivative, on cardiac myocytes. It consolidates key findings from electrophysiological and pharmacological studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Voltage-Dependent Blockade of L-Type Calcium Channels

This compound is a potent inhibitor of L-type calcium channels in cardiac myocytes.[1][2] Its primary mechanism involves a concentration-dependent and voltage-dependent blockade of the Ca2+ current (ICa), a critical component of the cardiac action potential and excitation-contraction coupling.[1][2][3] This blockade is consistent with the modulated receptor hypothesis, which posits that the affinity of the drug for the channel is dependent on the conformational state of the channel (resting, open, or inactivated).[1]

The inhibitory effect of this compound is significantly more pronounced when the cell membrane is depolarized.[1][2] This voltage-dependent action suggests a higher affinity for the inactivated state of the L-type calcium channel.

Quantitative Data Summary

The inhibitory potency of this compound on the L-type Ca2+ current and its functional consequences on myocardial contractility have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Holding Potential (Vh) | Test Potential | Value | Species | Cell Type | Reference |

| IC50 for ICa Inhibition | -50 mV | +10 mV | 100 nM | Guinea Pig | Ventricular Myocytes | [1] |

| -20 mV | +10 mV | 2.3 nM | Guinea Pig | Ventricular Myocytes | [1] | |

| Binding Affinity (KD) | N/A | N/A | 1.0 nM | Guinea Pig | Cardiac Membranes | [1] |

Table 1: Inhibitory Concentration and Binding Affinity of this compound.

| Condition | Parameter | Fold Reduction in IC50 | Species | Tissue | Reference |

| Increased Extracellular K+ (5.9 to 24 mM) | Negative Inotropic Effect | 137 | Guinea Pig | Left Atria | [1] |

Table 2: Influence of Extracellular Potassium on the Negative Inotropic Effect of this compound.

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as a direct interruption of the initial steps of excitation-contraction coupling in cardiac myocytes.

Caption: Signaling pathway of this compound's action on cardiac myocyte excitation-contraction coupling.

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic dissociation protocol is used to obtain single, calcium-tolerant ventricular myocytes from guinea pig hearts. This typically involves retrograde perfusion of the heart via the aorta on a Langendorff apparatus with a collagenase- and protease-containing solution. The digested ventricular tissue is then gently agitated to release individual myocytes.

Whole-Cell Voltage-Clamp Technique

The whole-cell patch-clamp technique is utilized to record ionic currents from isolated cardiac myocytes.

-

Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mM): CsCl or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2. Cesium is often used to block potassium currents to isolate the calcium current.

-

External Solution: The myocytes are bathed in a solution that resembles the extracellular fluid, containing (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

-

Voltage-Clamp Protocol: To study the voltage-dependence of the this compound block, a specific voltage protocol is applied. From a holding potential (e.g., -50 mV or -20 mV), the membrane is depolarized to a test potential (e.g., +10 mV) for a set duration to elicit the L-type Ca2+ current. The effect of different concentrations of this compound on the peak amplitude of this current is then measured.

Caption: Workflow for a typical whole-cell voltage-clamp experiment to assess this compound's effect.

Measurement of Contractile Force

The effect of this compound on the contractile force of cardiac muscle is assessed using isolated, electrically stimulated left atrial preparations from guinea pigs. The atria are mounted in an organ bath containing a physiological salt solution and stimulated at a constant frequency. The developed tension is measured with a force transducer, and the concentration-dependent reduction in contractile force by this compound is determined.

Conclusion

This compound exerts its primary effect on cardiac myocytes by acting as a potent, voltage-dependent blocker of L-type calcium channels. This action directly inhibits the influx of calcium during the action potential, leading to a reduction in the trigger for calcium-induced calcium release from the sarcoplasmic reticulum and subsequently, a decrease in myocardial contractility. The enhanced potency at more depolarized membrane potentials highlights the drug's affinity for the inactivated state of the channel, a characteristic feature of many dihydropyridine calcium channel blockers. These findings provide a clear rationale for its negative inotropic effects and underscore its utility as a pharmacological tool for studying cardiac excitation-contraction coupling.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

What is the chemical structure of Ro 18-3981?

This guide provides a comprehensive overview of the chemical and pharmacological properties of Ro 18-3981, a dihydropyridine-based L-type calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound is a dihydropyridine derivative characterized by the presence of a sulphamoyl acetyl side-chain.[1][2] This structural feature contributes to its specific pharmacological profile.

-

CAS Number: 103295-92-7[3]

-

SMILES Notation: C(CS(NC(C)C)(=O)=O)(=O)C=1C(C(C(OCCOCCC)=O)=C(C)NC1C)C2=CC(N(=O)=O)=CC=C2[3]

Mechanism of Action

This compound functions as a potent and selective inhibitor of L-type calcium channels, which are critical for excitation-contraction coupling in myocardial tissue.[1][3] Its mechanism is distinguished by a strong potential-dependency, a characteristic feature explained by the modulated receptor hypothesis. This hypothesis posits that the drug binds with different affinities to different states of the channel (resting, open, and inactivated).

The inhibitory effect of this compound on the Ca²⁺ current is significantly more pronounced when the cell membrane is depolarized.[1] This suggests a higher affinity for the inactivated state of the calcium channel, which is more prevalent at less negative membrane potentials. This voltage-dependent action is a key aspect of its pharmacological activity.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been quantified in various experimental settings. The data highlights the compound's voltage-dependent inhibition of calcium channels.

| Parameter | Value | Condition / Assay | Tissue Source | Reference |

| IC₅₀ (Ca²⁺ Current) | 2.3 nM | Voltage-clamp; Holding Potential (Vh) = -20 mV | Guinea-pig isolated cardiac myocytes | [1][3] |

| IC₅₀ (Ca²⁺ Current) | 100 nM | Voltage-clamp; Holding Potential (Vh) = -50 mV | Guinea-pig isolated cardiac myocytes | [1] |

| Kᴅ | 1.0 nM | (+)-[³H]-PN 200-110 competitive binding assay | Guinea-pig cardiac membranes | [1][3] |

| Negative Inotropy | 137-fold IC₅₀ reduction | Contractile force measurement; K⁺ elevation (5.9 to 24 mM) | Guinea-pig isolated left atria | [1] |

Key Experimental Protocols

The characterization of this compound involves standard electrophysiological, pharmacological, and biochemical assays.

-

Objective: To measure the concentration- and voltage-dependent inhibition of L-type Ca²⁺ current (Ica) by this compound.

-

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts via enzymatic digestion.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to control the membrane potential and record ionic currents.

-

Protocol:

-

Cells are held at different holding potentials (e.g., -50 mV and -20 mV) to modulate the availability of calcium channels in different states.

-

Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit the inward Ca²⁺ current.

-

This compound is applied at various concentrations to the extracellular solution.

-

The peak inward current is measured before and after drug application to determine the degree of inhibition.

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value at each holding potential.

-

-

Objective: To assess the functional consequence of Ca²⁺ channel blockade on myocardial contractility (negative inotropic effect).

-

Methodology:

-

Tissue Preparation: Left atria are dissected from guinea-pig hearts and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The atria are stimulated electrically at a fixed frequency to induce regular contractions.

-

Force Measurement: A force-displacement transducer is connected to the tissue to record the isometric contractile force.

-

Protocol:

-

A baseline contractile force is established.

-

This compound is added cumulatively to the organ bath to obtain a concentration-response curve.

-

To investigate potential-dependency, the experiment is repeated in a solution with elevated extracellular potassium concentration (e.g., 24 mM K⁺), which depolarizes the cell membranes.

-

-

Data Analysis: The reduction in contractile force is plotted against the drug concentration to determine the IC₅₀ for the negative inotropic effect under normal and high K⁺ conditions.

-

-

Objective: To determine the binding affinity (Kᴅ) of this compound to the dihydropyridine binding site on the L-type calcium channel.

-

Methodology:

-

Membrane Preparation: Cardiac membranes are prepared from guinea-pig ventricular tissue through homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine antagonist, such as (+)-[³H]-PN 200-110, in the presence of varying concentrations of unlabeled this compound (as a competitor).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition binding curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᴅ is then calculated using the Cheng-Prusoff equation.

-

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | TargetMol [targetmol.com]

Ro 18-3981: An In-Depth Technical Guide on a Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-3981 is a potent dihydropyridine (DHP) derivative that acts as a selective blocker of L-type calcium channels. Its mechanism of action is characterized by a voltage-dependent interaction with the channel, exhibiting significantly higher affinity for the depolarized state of the channel. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its chemical structure, mechanism of action, and key quantitative data from seminal studies. Detailed experimental protocols for the characterization of this compound are provided, along with visualizations of its mechanism and the relevant signaling pathways.

Introduction

L-type calcium channels (LTCs) are voltage-gated ion channels that play a crucial role in a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[1] The dihydropyridine class of calcium channel blockers are widely used therapeutic agents for cardiovascular disorders such as hypertension and angina. This compound is a notable member of this class, distinguished by its sulphamoyl acetyl side-chain.[2][3] This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the experimental characterization and pharmacological profile of this compound.

Chemical Properties

| Property | Value |

| Chemical Formula | C24H33N3O8S |

| CAS Number | 103295-92-7 |

| Structure | Dihydropyridine derivative with a sulphamoyl acetyl side-chain.[2][3] |

Mechanism of Action

This compound functions as a selective antagonist of L-type voltage-gated calcium channels.[3] In accordance with the modulated receptor hypothesis, its inhibitory action is potential-dependent, showing a marked increase in potency as the cell membrane becomes more depolarized.[1][2] This suggests a higher affinity for the inactivated state of the calcium channel. By binding to the channel, this compound allosterically modulates its function, reducing the influx of Ca2+ into the cell. This reduction in intracellular calcium concentration is the primary mechanism underlying its physiological effects.

Figure 1: Voltage-Dependent Blockade of L-type Calcium Channels by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Electrophysiology in Guinea-Pig Cardiac Myocytes

| Parameter | Condition | Value | Reference |

| IC50 (Ca2+ Current Inhibition) | Holding Potential: -50 mV | 100 nM | [2][3] |

| IC50 (Ca2+ Current Inhibition) | Holding Potential: -20 mV | 2.3 nM | [2][3] |

Table 2: Radioligand Binding in Guinea-Pig Cardiac Membranes

| Parameter | Ligand | Value | Reference |

| KD (Dissociation Constant) | (+)-[3H]-PN 200-110 | 1.0 nM | [1][2] |

Table 3: In Vitro Contractility in Guinea-Pig Left Atria

| Parameter | Condition | Fold Reduction in IC50 | Reference |

| Negative Inotropic Effect | Extracellular K+ increased from 5.9 to 24 mM | 137-fold | [1][2] |

Experimental Protocols

Voltage-Clamp Electrophysiology in Isolated Cardiac Myocytes

Objective: To determine the concentration-dependent inhibition of L-type Ca2+ current by this compound at different membrane holding potentials.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts by enzymatic digestion, typically using collagenase and protease.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record membrane currents.

-

Solutions:

-

External Solution (mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (mM): CsCl, EGTA, MgATP, HEPES (pH adjusted to 7.2).

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -50 mV or -20 mV.

-

Depolarizing pulses (e.g., to +10 mV for 200 ms) are applied to elicit the inward Ca2+ current (ICa).

-

-

Drug Application: this compound is applied at various concentrations to the external solution.

-

Data Analysis: The peak inward ICa is measured before and after drug application. The concentration-response curve is plotted to determine the IC50 value at each holding potential.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential-Dependent Inhibition of Ca2+ Channels by Ro 18-3981: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential-dependent inhibition of Ca2+ channels by the dihydropyridine derivative, Ro 18-3981. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the underlying mechanisms and workflows.

Core Findings: Quantitative Data Summary

The inhibitory effects of this compound on myocardial Ca2+ channels are strongly dependent on the membrane potential. This is highlighted by the significant shift in the half-maximal inhibitory concentration (IC50) under different voltage-clamp conditions.

| Parameter | Condition | Value | Reference |

| IC50 (Ca2+ Current Inhibition) | Holding Potential (Vh) = -20 mV | 2.3 nM | [1][2][3] |

| Holding Potential (Vh) = -50 mV | 100 nM | [1][2][3] | |

| Binding Affinity (KD) | (+)-[3H]-PN 200-110 binding site | 1.0 nM | [2] |

| Negative Inotropic Effect | Reduction in IC50 with elevated K+ (5.9 to 24 mM) | 137-fold | [1][2] |

Mechanism of Action: The Modulated Receptor Hypothesis

This compound, a dihydropyridine, exerts its inhibitory action on L-type Ca2+ channels in a manner consistent with the modulated receptor hypothesis. This model posits that the drug preferentially binds to certain conformational states of the channel. Specifically, dihydropyridines show a higher affinity for the inactivated state of the Ca2+ channel compared to the resting state. Depolarization of the cell membrane increases the proportion of channels in the inactivated state, thereby enhancing the binding of and inhibition by this compound. This potential-dependent action explains the significantly lower IC50 value observed at a more depolarized holding potential (-20 mV).[1][2][4]

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. meetings.cshl.edu [meetings.cshl.edu]

- 3. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of Ro 18-3981

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 18-3981 is a dihydropyridine derivative identified in early research as a potent inhibitor of myocardial Ca2+ channels.[1] This technical guide provides a comprehensive overview of the foundational scientific investigations into this compound, detailing its chemical properties, mechanism of action, quantitative pharmacological data, and the experimental methodologies utilized in its initial characterization. The research highlights its nature as a voltage-dependent calcium channel blocker, a key feature of its pharmacological profile.

Chemical Properties

The molecular structure of this compound is fundamental to its activity as a dihydropyridine calcium channel antagonist. It is characterized by a sulphamoyl acetyl side-chain.[1]

-

Molecular Formula: C₂₄H₃₃N₃O₈S[2]

-

CAS Number: 103295-92-7[2]

-

SMILES: C(CS(NC(C)C)(=O)=O)(=O)C=1C(C(C(OCCOCCC)=O)=C(C)NC1C)C2=CC(N(=O)=O)=CC=C2[2]

Mechanism of Action

This compound exerts its pharmacological effect by blocking L-type calcium channels in the myocardium.[1] A defining characteristic of its action is its voltage-dependency, showing significantly greater inhibition when the myocardial cell membrane is depolarized.[1] This behavior is in accordance with the modulated receptor hypothesis, which suggests that the affinity of the drug for the calcium channel is dependent on the channel's conformational state (resting, open, or inactivated). By blocking these channels, this compound reduces the influx of Ca2+ into the cardiac myocytes, thereby inhibiting the excitation-contraction coupling process.

Signaling Pathway

The primary signaling pathway targeted by this compound is the influx of extracellular calcium through voltage-gated L-type Ca2+ channels, a critical trigger for calcium-induced calcium release from the sarcoplasmic reticulum and subsequent myocardial contraction.

Caption: Inhibition of L-type Ca2+ channel by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the early pharmacological studies of this compound.

Table 1: In Vitro Inhibition of Myocardial Ca2+ Channels by this compound

| Parameter | Value (nM) | Cell Type | Experimental Condition |

| IC₅₀ | 2.3 | Guinea-pig cardiac myocytes | Holding Potential (Vh) = -20 mV |

| IC₅₀ | 100 | Guinea-pig cardiac myocytes | Holding Potential (Vh) = -50 mV |

| Kᴅ | 1.0 | Guinea-pig cardiac membranes | (+)-[³H]-PN 200-110 binding |

Data sourced from Holck & Osterrieder (1987).[1]

Table 2: Effect of Extracellular K+ Concentration on Negative Inotropic IC₅₀ Values

| Compound | Fold Reduction in IC₅₀ (24 mM K⁺ vs. 5.9 mM K⁺) |

| This compound | 137 |

| Darodipine | 8 |

| Nifedipine | 20 |

Data sourced from Holck & Osterrieder (1987).[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research of this compound.

Voltage-Clamp Experiments with Isolated Cardiac Myocytes

Objective: To characterize the concentration- and voltage-dependent inhibition of Ca2+ current (ICa) by this compound.

Methodology:

-

Cell Preparation: Single cardiac myocytes were isolated from guinea-pig ventricles.

-

Recording: Whole-cell voltage-clamp experiments were performed to measure ICa.

-

Experimental Conditions: The effect of this compound on ICa was assessed at two different holding membrane potentials (Vh): -50 mV and -20 mV.

-

Data Analysis: Concentration-response curves were generated to determine the IC₅₀ values at each holding potential.

Caption: Key steps in the voltage-clamp experiments.

Radioligand Binding Assay

Objective: To determine the affinity of this compound for the dihydropyridine binding site on the calcium channel.

Methodology:

-

Membrane Preparation: Membranes were prepared from guinea-pig cardiac tissue.

-

Radioligand: The high-affinity dihydropyridine, (+)-[³H]-PN 200-110, was used as the radiolabeled ligand.

-

Competition Assay: The ability of this compound to displace the binding of (+)-[³H]-PN 200-110 from the cardiac membranes was measured.

-

Data Analysis: The dissociation constant (Kᴅ) for this compound was calculated from the competition binding data.

Isolated Atria Contractility Studies

Objective: To evaluate the functional effect of this compound on myocardial contractility.

Methodology:

-

Tissue Preparation: Isolated, electrically-stimulated left atria from guinea-pigs were used.

-

Measurement: The contractile force (negative inotropic effect) was measured in response to increasing concentrations of this compound.

-

Experimental Conditions: The experiments were conducted in the presence of normal (5.9 mM) and elevated (24 mM) extracellular K+ concentrations to assess the effect of membrane depolarization on drug potency.

-

Data Analysis: The IC₅₀ values for the negative inotropic effect were determined under both conditions.

Early Discovery and Development

While detailed information on the initial discovery and development program for this compound by Hoffmann-La Roche is not widely available in published literature, its chemical designation "Ro" is indicative of its origin within this pharmaceutical company. The synthesis of dihydropyridines typically follows established methods such as the Hantzsch synthesis. The early research focused on its potential as a cardiovascular agent, given its potent effects on myocardial calcium channels.

References

The Pharmacological Profile of Ro 18-3981: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-3981 is a dihydropyridine derivative that acts as a potent L-type calcium channel blocker. Its pharmacological activity is characterized by a concentration- and voltage-dependent inhibition of calcium influx in cardiac and smooth muscle cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Data

The following tables summarize the key in vitro binding affinity and potency data for this compound.

Table 1: Radioligand Binding Affinity

| Radioligand | Tissue/Cell Type | Preparation | Kd (nM) | Reference |

| (+)-[3H]-PN 200-110 | Guinea-pig cardiac membranes | Membrane fraction | 1.0 | [1][2][3] |

Table 2: In Vitro Functional Potency

| Assay Type | Tissue/Cell Type | Experimental Condition | IC50 (nM) | Reference |

| Ca2+ Current Inhibition | Isolated guinea-pig cardiac myocytes | Holding potential: -20 mV | 2.3 | [1][2] |

| Ca2+ Current Inhibition | Isolated guinea-pig cardiac myocytes | Holding potential: -50 mV | 100 | [1][2] |

| Negative Inotropic Effect | Isolated, electrically-stimulated guinea-pig left atria | Standard K+ concentration (5.9 mM) | - | [1][2] |

| Negative Inotropic Effect | Isolated, electrically-stimulated guinea-pig left atria | High K+ concentration (24 mM) | 137-fold reduction from standard K+ | [1][2] |

| Inhibition of Noradrenaline-induced Contraction | Isolated aorta from Spontaneously Hypertensive Rats (SHR) | - | - (54% suppression of maximal response at 10-6 M) | [4] |

| Inhibition of Noradrenaline-induced Contraction | Isolated aorta from Wistar-Kyoto Rats (WKY) | - | - (14% suppression of maximal response at 10-6 M) | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily by blocking L-type calcium channels, which are voltage-gated ion channels critical for the excitation-contraction coupling in cardiac and smooth muscle. The blockade is potential-dependent, with a significantly higher affinity for the channel in its depolarized state. This is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its receptor (the calcium channel) is dependent on the conformational state of the channel. By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available to bind to calmodulin, leading to a decrease in the activation of myosin light-chain kinase and subsequent muscle relaxation.

Caption: Mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha 1-adrenoceptor reserve and effects of a Ca2+ entry blocker (this compound) on aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ro 18-3981: A Potent Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Ro 18-3981, a dihydropyridine derivative with potent and voltage-dependent calcium channel blocking activity.

Core Chemical Properties

This compound is a synthetic compound belonging to the dihydropyridine class of organic molecules. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 103295-92-7 | [1][2][3] |

| Molecular Formula | C24H33N3O8S | [2] |

| Alias | Ro-18-3981, Ro 183981 | [1] |

| Description | A dihydropyridine that inhibits myocardial Ca2+ channels.[1][4][5][6] | |

| Storage Temperature | -20℃ | [2] |

Mechanism of Action: Voltage-Dependent Calcium Channel Inhibition

This compound exerts its pharmacological effects through the potent and state-dependent inhibition of L-type calcium channels, primarily in myocardial tissue.[1][4] The inhibitory activity of this compound is significantly influenced by the membrane potential of the cardiac myocytes.[4][5]

The compound exhibits a markedly higher affinity for calcium channels in a depolarized state. This is evidenced by the significant difference in its half-maximal inhibitory concentration (IC50) at varying membrane holding potentials (Vh).[4][5]

| Condition | IC50 Value | Source |

| Depolarized (Vh = -20 mV) | 2.3 nM | [4][5] |

| Hyperpolarized (Vh = -50 mV) | 100 nM | [4][5] |

This voltage-dependent blockade is consistent with the modulated receptor hypothesis, which posits that the affinity of channel-blocking drugs is dependent on the conformational state of the ion channel.[4] The dissociation constant (KD) of this compound for the high-affinity (+)-[3H]-PN 200-110 binding site in guinea-pig cardiac membranes was determined to be 1.0 nM, which is comparable to its IC50 value under depolarized conditions.[4]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

The characterization of this compound's activity has been established through various electrophysiological and pharmacological assays.

Voltage-Clamp Experiments in Isolated Cardiac Myocytes

Objective: To determine the concentration-dependent inhibition of the Ca2+ current (ICa) by this compound at different membrane potentials.

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from guinea-pig hearts.[4]

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed to measure ICa.

-

Experimental Conditions:

The following diagram outlines the general workflow for this experimental protocol.

Contractile Force Measurement in Isolated Atria

Objective: To assess the negative inotropic effect of this compound.

Methodology:

-

Tissue Preparation: Left atria are isolated from guinea-pigs and mounted in an organ bath.[4]

-

Stimulation: The atria are electrically stimulated to induce contraction.[4]

-

Experimental Conditions:

The elevation of extracellular K+ concentration leads to a significant potentiation of the negative inotropic effect of this compound, further supporting its voltage-dependent mechanism of action.[4]

| Extracellular K+ | Fold Reduction in IC50 | Source |

| 24 mM | 137-fold | [4] |

Conclusion

This compound is a potent dihydropyridine calcium channel blocker with a pronounced voltage-dependent mechanism of action. Its high affinity for depolarized calcium channels makes it a valuable tool for studying the structure and function of these channels and a potential lead compound for the development of novel cardiovascular therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. 化合物 this compound|T28562|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 4. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Channel Inhibitor, Ligand, Control, Agonist, Antagonist, Activator, Modulator, Chemical, Inducer, Gene | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Investigation of the Sulphamoyl Acetyl Side-Chain of Ro 18-3981: A Dihydropyridine Calcium Channel Blocker

This technical guide provides a comprehensive analysis of the available scientific data on Ro 18-3981, a dihydropyridine derivative distinguished by its sulphamoyl acetyl side-chain. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the compound's mechanism of action, quantitative activity, and the experimental methodologies used for its characterization.

Core Compound Profile

This compound is a potent calcium channel blocker belonging to the dihydropyridine class of compounds. Its primary mechanism of action involves the inhibition of L-type calcium channels in myocardial tissue. A key structural feature of this compound is the presence of a sulphamoyl acetyl side-chain, which is believed to contribute to its unique pharmacological profile.[1] The compound exhibits a strong voltage-dependent interaction with the calcium channel, a characteristic feature of dihydropyridine modulators.

Quantitative Data Summary

The biological activity of this compound has been quantified through various electrophysiological and biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Conditions | Source |

| IC50 | 2.3 nM | Inhibition of Ca2+ current; holding potential -20 mV | [1] |

| 100 nM | Inhibition of Ca2+ current; holding potential -50 mV | [1] | |

| Kd | 1.0 nM | High-affinity (+)-[3H]-PN 200-110 binding site in guinea-pig cardiac membranes | [1] |

| Negative Inotropic Effect | 137-fold reduction in IC50 | Elevation of extracellular K+ from 5.9 to 24 mM | [1] |

Table 1: Electrophysiological and Binding Affinity Data for this compound

Signaling Pathway and Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, directly interacts with the α1 subunit of the L-type calcium channel, a voltage-gated ion channel. The binding of this compound to the channel protein modulates its function, leading to a decrease in the influx of calcium ions into the cell upon depolarization. This reduction in intracellular calcium concentration is the primary mechanism underlying its pharmacological effects, such as negative inotropy in cardiac muscle.

The voltage-dependent nature of this compound's action is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). The significantly lower IC50 value at a more depolarized holding potential (-20 mV) compared to a more hyperpolarized potential (-50 mV) indicates that this compound has a higher affinity for the inactivated state of the calcium channel.[1]

Caption: Signaling pathway of this compound as a voltage-dependent L-type calcium channel blocker.

Experimental Protocols

While specific, detailed step-by-step protocols for the original studies on this compound are not publicly available, this section provides generalized methodologies for the key experiments cited, based on standard practices in the field.

Whole-Cell Voltage Clamp in Guinea Pig Cardiac Myocytes

This electrophysiological technique is used to measure the ion currents across the membrane of a single cardiac myocyte while controlling the membrane potential.

1. Cell Isolation:

-

Guinea pig hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

The heart is perfused with a Ca2+-free buffer to stop contractions, followed by an enzymatic solution (e.g., collagenase and protease) to digest the extracellular matrix.

-

The ventricles are then minced and gently agitated to release individual cardiac myocytes.

-

The isolated cells are washed and stored in a high-K+ solution before use.

2. Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution (e.g., containing Cs+ to block K+ currents, and EGTA to buffer Ca2+) and mounted on a micromanipulator.

-

The micropipette is brought into contact with a single myocyte, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

An amplifier is used to "clamp" the membrane potential at a desired holding potential (e.g., -50 mV or -20 mV).

-

Voltage steps are applied to depolarize the cell and elicit Ca2+ currents, which are recorded and analyzed.

-

This compound is applied at various concentrations to the external solution to determine its inhibitory effect on the Ca2+ current.

Caption: Generalized workflow for the whole-cell voltage clamp experiment.

Radioligand Binding Assay

This biochemical assay is used to determine the affinity of a drug for its receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Guinea pig cardiac tissue is homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (+)-[3H]-PN 200-110.

-

To determine the affinity of this compound, increasing concentrations of the unlabeled drug are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine).

-

The reaction is allowed to reach equilibrium.

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of this compound.

Caption: Generalized workflow for the radioligand binding assay.

Structure-Activity Relationship of the Sulphamoyl Acetyl Side-Chain

For the 1,4-dihydropyridine core, the nature and position of substituents are critical for activity. The ester groups at the 3- and 5-positions and the aryl group at the 4-position are known to be important for optimal calcium channel blocking activity.

The sulfonamide group is a versatile functional group found in a wide range of therapeutic agents. Its physicochemical properties, such as its ability to act as a hydrogen bond donor and its acidic nature, can significantly influence drug-receptor interactions and pharmacokinetic properties. The acetyl group attached to the sulfonamide in this compound likely modifies its electronic and steric properties, potentially influencing its binding affinity and selectivity for the L-type calcium channel. Further research, including the synthesis and evaluation of analogues with modifications to the sulphamoyl acetyl side-chain, would be necessary to fully elucidate its role in the pharmacological profile of this compound.

Synthesis

Detailed synthetic routes for this compound are not described in the reviewed literature. The synthesis of dihydropyridines is typically achieved through the Hantzsch synthesis or its modifications, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The introduction of the sulphamoyl acetyl side-chain would likely involve the use of a β-ketoester bearing this functionality or its precursor.

Conclusion

This compound is a potent, voltage-dependent L-type calcium channel blocker with a characteristic sulphamoyl acetyl side-chain. The available quantitative data demonstrates its high affinity for the calcium channel, particularly in its inactivated state. While detailed experimental protocols and specific SAR studies on its unique side-chain are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on the existing data and established methodologies in the field. Further investigation into the synthesis and SAR of analogues would be invaluable for a deeper understanding of the contribution of the sulphamoyl acetyl moiety to the pharmacological activity of this dihydropyridine derivative.

References

Foundational Studies on Ro 18-3981 and its Vasoconstrictive Implications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Ro 18-3981, a dihydropyridine derivative, with a specific focus on its mechanism of action related to vasoconstriction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of pharmacology and drug development.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its molecular target and its functional effects on vascular and cardiac tissues.

Table 1: Binding Affinity and Ca2+ Channel Blockade of this compound

| Parameter | Value | Species/Tissue | Conditions | Reference |

| K D | 1.0 nM | Guinea-pig cardiac membranes | High-affinity (+)-[3H]-PN 200-110 binding site | [1][2] |

| IC 50 (I Ca Blockade) | 2.3 nM | Guinea-pig isolated cardiac myocytes | Holding Potential (V h ): -20 mV | [1][2][3][4] |

| IC 50 (I Ca Blockade) | 100 nM | Guinea-pig isolated cardiac myocytes | Holding Potential (V h ): -50 mV | [1][2][3][4] |

Table 2: Functional Effects of this compound on Vasoconstriction

| Parameter | Species/Tissue | Agonist | This compound Concentration | Effect | Reference |

| Suppression of Maximal Response | Spontaneously Hypertensive Rat (SHR) Aorta | Noradrenaline | 10 -6 M | -54% | [5] |

| Suppression of Maximal Response | Wistar-Kyoto Rat (WKY) Aorta | Noradrenaline | 10 -6 M | -14% | [5] |

Mechanism of Action: L-Type Ca2+ Channel Blockade and Alpha-1 Adrenoceptor Interplay

This compound is a potent L-type calcium channel blocker.[3] Its inhibitory action on the influx of extracellular calcium through these channels is voltage-dependent, exhibiting significantly higher potency in depolarized cells.[1][2] This is evidenced by the lower IC50 value for Ca2+ current (I Ca ) blockade at a holding potential of -20 mV compared to -50 mV.[1][2]

The vasoconstrictor response to agonists like noradrenaline is highly dependent on the influx of extracellular calcium through L-type calcium channels. Foundational studies have revealed that the efficacy of this compound in antagonizing noradrenaline-induced vasoconstriction is linked to the alpha 1-adrenoceptor reserve in the vascular smooth muscle.[5] In spontaneously hypertensive rats (SHR), which have a smaller alpha 1-adrenoceptor reserve, this compound demonstrates a more pronounced inhibitory effect on noradrenaline-induced contractions compared to normotensive Wistar-Kyoto rats (WKY).[5] This suggests that in tissues with a lower receptor reserve, the contractile response is more reliant on the influx of extracellular calcium, making it more susceptible to blockade by this compound.

Below is a diagram illustrating the signaling pathway of alpha-1 adrenoceptor-mediated vasoconstriction and the point of intervention for this compound.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Channel Inhibitor, Ligand, Control, Agonist, Antagonist, Activator, Modulator, Chemical, Inducer, Gene | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alpha 1-adrenoceptor reserve and effects of a Ca2+ entry blocker (this compound) on aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Ro 18-3981 on Alpha 1-Adrenoceptor Reserve: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Ro 18-3981, a dihydropyridine calcium channel blocker, on the alpha 1-adrenoceptor reserve in vascular smooth muscle. The core of this document focuses on the experimental evidence demonstrating that a reduced alpha 1-adrenoceptor reserve enhances the sensitivity of vasoconstrictor responses to calcium entry blockade by this compound. Detailed experimental methodologies, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Alpha 1-Adrenoceptors and Receptor Reserve

Alpha 1-adrenergic receptors (α1-adrenoceptors) are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction in response to catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline).[1] The signaling cascade is initiated by agonist binding, which activates the Gq heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.

The concept of "receptor reserve" (or "spare receptors") refers to a situation where the maximal physiological response to an agonist can be achieved without occupying all available receptors. A large receptor reserve implies that only a fraction of the total receptor pool needs to be activated to elicit a maximal response. Conversely, a small receptor reserve indicates that a larger proportion of receptors must be occupied. The size of the alpha 1-adrenoceptor reserve can vary between tissues and can be influenced by pathological conditions such as hypertension.

This compound: A Dihydropyridine Calcium Channel Blocker

This compound is a dihydropyridine derivative that functions as a calcium channel blocker.[2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+ into smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure. The investigation into the interplay between this compound's effects and the alpha 1-adrenoceptor reserve provides valuable insights into the mechanisms of vascular tone regulation.

Experimental Investigation: this compound and Alpha 1-Adrenoceptor Reserve

A key study investigated the relationship between the alpha 1-adrenoceptor reserve and the sensitivity of vasoconstrictor responses to this compound in isolated aortas from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats (WKY).[2]

Experimental Protocols

The following protocols are based on the methodologies described in the cited research.[2]

-

Male, age-matched (13-15 weeks) spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats were used in the study.[2]

-

Rats were euthanized by a humane method.

-

The thoracic aorta was carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution was continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

The aorta was cleaned of adherent connective and adipose tissue, and cut into rings of approximately 3-4 mm in width.

-

The endothelial layer was removed by gently rubbing the intimal surface of the aortic rings.

-

Aortic rings were mounted in organ baths containing the physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The rings were connected to isometric force transducers for the continuous recording of tension.

-

A resting tension of 2.0 g was applied to the aortic rings, and they were allowed to equilibrate for at least 60-90 minutes. During this period, the bath solution was changed every 15-20 minutes.

-

Cumulative concentration-response curves to the alpha 1-adrenoceptor agonist, noradrenaline, were generated by adding the agonist in a stepwise, cumulative manner.

-

The contractile responses were allowed to reach a plateau at each concentration before the addition of the next concentration.

-

To reduce the alpha 1-adrenoceptor reserve, some aortic rings from WKY rats were pretreated with the irreversible alpha-blocker phenoxybenzamine (10⁻⁹ M) for a defined period.[2]

-

Following pretreatment, the tissues were washed extensively to remove any unbound phenoxybenzamine.

-

Concentration-response curves to noradrenaline were then re-established.

-

The effect of this compound was assessed by incubating the aortic rings with the compound (10⁻⁶ M) for a specific duration before generating the noradrenaline concentration-response curves.[2]

Data Presentation

The following tables summarize the quantitative data from the investigation into the effects of this compound on aortic preparations with differing alpha 1-adrenoceptor reserves.

Table 1: Potency of Noradrenaline and Effect of this compound on Maximal Response in Aortas from WKY and SHR Rats [2]

| Animal Strain | Noradrenaline log EC50 | Maximal Noradrenaline Response Suppression by this compound (10⁻⁶ M) |

| WKY (Normotensive) | -8.7 | -14% |

| SHR (Hypertensive) | -8.05 | -54% |

Table 2: Alpha 1-Adrenoceptor Reserve in Aortas from WKY and SHR Rats [2]

| Animal Strain | Ratio of Noradrenaline KA to EC50 |

| WKY (Normotensive) | 7.2 |

| SHR (Hypertensive) | 1.4 |

Table 3: Effect of Phenoxybenzamine and this compound on Noradrenaline-Induced Contractions in WKY Aorta [2]

| Treatment | Maximal Noradrenaline Response Suppression by this compound (10⁻⁶ M) |

| Control (No Phenoxybenzamine) | -14% |

| Phenoxybenzamine (10⁻⁹ M) | -47% |

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures.

Caption: Alpha 1-adrenoceptor signaling pathway leading to smooth muscle contraction.

Caption: Experimental workflow for investigating the effect of this compound.

Discussion and Conclusion

The experimental data clearly demonstrate that the magnitude of the alpha 1-adrenoceptor reserve is a critical determinant of the sensitivity of noradrenaline-induced vasoconstriction to calcium channel blockade by this compound.

-

Hypertensive vs. Normotensive: Aortas from spontaneously hypertensive rats (SHR) exhibited a significantly smaller alpha 1-adrenoceptor reserve compared to those from normotensive WKY rats.[2] This was evidenced by the smaller ratio between the dissociation constant (KA) and the EC50 for noradrenaline in SHR aortas.[2] Correspondingly, the inhibitory effect of this compound on maximal noradrenaline-induced contractions was much more pronounced in the aortas of SHR.[2]

-

Pharmacological Reduction of Receptor Reserve: The importance of the receptor reserve was further confirmed by experiments where the reserve in WKY aortas was pharmacologically reduced using the irreversible alpha-adrenoceptor antagonist, phenoxybenzamine.[2] This intervention significantly enhanced the inhibitory effect of this compound, making the response of the WKY aorta more similar to that of the SHR aorta.[2]

References

Methodological & Application

Application Notes and Protocols for Ro 18-3981 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Ro 18-3981 using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a dihydropyridine derivative that acts as a potent inhibitor of myocardial Ca2+ channels.[1] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for dissolving this compound due to its excellent solubilizing properties for a wide range of organic molecules.[2] This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentrations for various experimental assays.

Quantitative Data Summary

For accurate and reproducible experimental outcomes, precise measurements are paramount. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₃N₃O₈S | [1] |

| Molecular Weight | 523.6 g/mol | [3] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |

| Recommended Storage Temperature | -20°C | [1][3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many experimental settings.

Materials:

-

This compound powder

-

Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 523.6 g/mol * 0.001 L * 1000 mg/g = 5.236 mg

-

-

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh out 5.236 mg of this compound powder into the tared container.

-

-

Adding DMSO:

-

Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

-

-

Dissolution:

-

Cap the container tightly.

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Storage:

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical reagents.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps for the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Ro 18-3981 in Voltage-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a potent dihydropyridine L-type calcium channel blocker. Its inhibitory action on cardiac Ca2+ channels is a key area of investigation in cardiovascular research. A notable characteristic of this compound is its voltage-dependent inhibition, demonstrating significantly higher potency at more depolarized membrane potentials. This property makes it a valuable tool for studying the modulated receptor hypothesis and the role of L-type calcium channels in cardiac function and disease.

These application notes provide a comprehensive protocol for utilizing this compound in voltage-clamp experiments, primarily focusing on isolated cardiac myocytes. The included data, protocols, and visualizations are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on L-type Ca2+ channels.

Table 1: Voltage-Dependent Inhibition of Ca2+ Current (ICa) by this compound in Guinea-Pig Cardiac Myocytes

| Holding Potential (Vh) | IC50 |

| -20 mV | 2.3 nM[1][2] |

| -50 mV | 100 nM[1][2] |

Table 2: Binding Affinity of this compound

| Parameter | Value | Tissue |

| KD | 1.0 nM[2] | Guinea-pig cardiac membranes |

Experimental Protocols

This section outlines a detailed methodology for a typical voltage-clamp experiment to assess the effect of this compound on L-type Ca2+ currents in isolated cardiac myocytes.

Cell Preparation: Isolation of Guinea-Pig Cardiac Myocytes

-

Objective: To obtain a high yield of viable, Ca2+-tolerant cardiac myocytes suitable for patch-clamp recording.

-

Materials:

-

Adult guinea pig

-

Langendorff perfusion system

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Krebs-Henseleit (KH) buffer

-

Calcium-free Tyrode's solution

-

Storage solution (e.g., Kraftbrühe (KB) solution)

-

-

Procedure:

-

Anesthetize the guinea pig and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse with Ca2+-free Tyrode's solution to wash out the blood.

-

Switch to a solution containing collagenase and protease to digest the extracellular matrix.

-

Once the heart is flaccid, remove it from the apparatus and gently mince the ventricular tissue.

-

Triturate the tissue to release individual myocytes.

-

Gradually reintroduce calcium to the cell suspension to ensure Ca2+-tolerance.

-

Store the isolated myocytes in KB solution at 4°C until use.

-

Electrophysiological Recording: Whole-Cell Voltage-Clamp

-

Objective: To record L-type Ca2+ currents from isolated cardiac myocytes in the whole-cell patch-clamp configuration.

-

Equipment:

-

Inverted microscope

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Perfusion system

-

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cs+ and TEA are used to block K+ currents.

-

-

Procedure:

-

Plate the isolated myocytes in a recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

-

Voltage-Clamp Protocol for Assessing this compound Effects

-

Objective: To measure the concentration-dependent and voltage-dependent inhibition of L-type Ca2+ currents by this compound.

-

Protocol:

-

Set the holding potential (Vh) to -50 mV.

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit the L-type Ca2+ current (ICa).

-

Establish a stable baseline recording of ICa.

-

Apply increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) via the perfusion system, allowing for equilibration at each concentration.

-

Record ICa at each concentration of this compound.

-

Repeat steps 1-5 with a holding potential of -20 mV to assess voltage-dependent inhibition.

-

-

Data Analysis:

-

Measure the peak ICa amplitude at each drug concentration.

-

Normalize the current amplitude to the baseline (control) amplitude.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data with the Hill equation to determine the IC50 value at each holding potential.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of this compound action on L-type Ca2+ channels.

Caption: Workflow for voltage-clamp analysis of this compound.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 18-3981 in Isolated Cardiac Myocyte Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a dihydropyridine derivative that functions as a potent and selective blocker of L-type Ca2+ channels.[1][2] In cardiac myocytes, these channels are crucial for initiating excitation-contraction coupling, the process by which an electrical stimulus leads to muscle contraction.[3][4] The influx of Ca2+ through L-type channels triggers a larger release of Ca2+ from the sarcoplasmic reticulum, leading to a rise in intracellular Ca2+ concentration and subsequent myofilament activation.[3][4] Due to its mechanism of action, this compound is a valuable tool for investigating the role of L-type Ca2+ channels in cardiac physiology and pathophysiology.

A key characteristic of this compound is its voltage-dependent inhibition of L-type Ca2+ channels, demonstrating higher potency when the cell membrane is in a depolarized state.[1] This property makes it particularly useful for studying the state-dependent interactions of drugs with ion channels. These application notes provide a summary of the quantitative effects of this compound on isolated cardiac myocytes and detailed protocols for its use in electrophysiological studies.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on isolated guinea pig cardiac myocytes.

Table 1: Inhibitory Potency of this compound on L-type Ca2+ Current (ICa,L)

| Parameter | Holding Potential (Vh) | Value | Species | Reference |

| IC50 | -20 mV | 2.3 nM | Guinea Pig | [1] |

| IC50 | -50 mV | 100 nM | Guinea Pig | [1] |

Table 2: Binding Affinity of this compound

| Parameter | Preparation | Value | Species | Reference |

| KD | Cardiac Membranes | 1.0 nM | Guinea Pig | [1] |

Table 3: Functional Effects of this compound on Contractility

| Parameter | Preparation | Effect | Species | Reference |

| Negative Inotropy (IC50) | Electrically-stimulated left atria | Concentration-dependent reduction in contractile force | Guinea Pig | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, Ca2+-tolerant cardiac myocytes suitable for electrophysiological studies.

Materials:

-

Animals: Male guinea pigs (250-400 g).

-

Solutions:

-

Tyrode's Solution (Ca2+-free): (in mM) 135 NaCl, 4 KCl, 1 MgCl2, 11 glucose, 2 HEPES, 2.6 EGTA. pH adjusted to 7.2 with NaOH.

-

High-K+ Solution (HPS): (in mM) 130 Potassium Glutamate, 10 KCl, 4 NaCl, 1 MgCl2, 4 HEPES, 10 glucose, 0.025 CaCl2. pH adjusted to 7.2 with KOH.

-

Enzyme Solution 1 (Trypsin): HPS containing 0.625 mg/mL Trypsin.

-

Enzyme Solution 2 (Collagenase): HPS containing 1 mg/mL Collagenase Type II.

-

Standard Tyrode's Solution: (in mM) 135 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 11 glucose, 2 HEPES. pH adjusted to 7.2 with NaOH.

-

-

Equipment: Langendorff perfusion system, surgical tools, water bath (37°C), oxygenation setup (95% O2 / 5% CO2).

Procedure:

-

Anesthetize the guinea pig and perform cervical dislocation.

-

Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Begin retrograde perfusion with oxygenated, 37°C Ca2+-free Tyrode's solution for 5 minutes to wash out blood.

-

Switch the perfusion to HPS for 5 minutes.

-

Perfuse with Enzyme Solution 1 (Trypsin) for 10 minutes.

-

Perfuse with Enzyme Solution 2 (Collagenase) for 10-15 minutes, or until the heart becomes flaccid.

-

Detach the heart, remove the atria, and gently mince the ventricular tissue in HPS.

-

Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the cells to settle, then resuspend in Standard Tyrode's solution.

-

Store the isolated myocytes at 4°C for use within 6-8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of L-type Ca2+ current (ICa,L) in isolated guinea pig ventricular myocytes.

Materials:

-

Solutions:

-

External (Bath) Solution: (in mM) 135 Choline Chloride, 4 KCl, 1.8 CaCl2, 2 BaCl2, 1 MgCl2, 2 4-Aminopyridine (4-AP), 11 glucose, 2 HEPES. pH adjusted to 7.2 with KOH. (Note: Choline and 4-AP are used to block Na+ and K+ currents, respectively).

-

Internal (Pipette) Solution: (in mM) 130 KCl, 10 HEPES. pH adjusted to 7.2 with ~5 mM NaOH.

-

-

This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution immediately before use.

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system (e.g., pCLAMP).

Procedure:

-

Transfer an aliquot of isolated myocytes to the recording chamber on the microscope stage and perfuse with the external solution at 35 ± 1°C.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, rod-shaped myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for a few minutes.

-

To measure ICa,L, apply a voltage-clamp protocol. A typical protocol involves:

-

Holding the membrane potential at -40 mV or -50 mV.

-

Applying depolarizing steps of 400 ms duration to a range of potentials (e.g., -40 mV to +60 mV in 5 or 10 mV increments) to elicit ICa,L.

-

-

To assess the voltage-dependence of this compound's block, repeat the voltage-clamp protocol with different holding potentials (e.g., -20 mV and -50 mV) in the presence of the drug.

-

Perfuse the cell with the desired concentration of this compound and repeat the voltage-clamp protocol to measure the inhibited current.

-

Analyze the peak inward current at each voltage step to construct current-voltage (I-V) relationships and determine the IC50 of this compound.

Concluding Remarks

This compound serves as a highly effective pharmacological tool for the investigation of L-type Ca2+ channel function in isolated cardiac myocytes. Its voltage-dependent blocking characteristics provide a nuanced approach to studying the channel in different states. The protocols outlined above, in conjunction with the provided quantitative data, offer a robust framework for researchers to incorporate this compound into their studies of cardiac electrophysiology and excitation-contraction coupling. Careful adherence to cell isolation and electrophysiological recording techniques is paramount for obtaining high-quality, reproducible data.

References

- 1. Inhibition of myocardial Ca2+ channels by three dihydropyridines with different structural features: potential-dependent blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]

Application Notes and Protocols for Electrophysiology Data Analysis with Ro 18-3981 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a dihydropyridine derivative that acts as a potent and voltage-dependent inhibitor of L-type calcium channels.[1][2] Its high affinity and state-dependent mechanism of action make it a valuable tool for investigating the role of these channels in various physiological processes, including cardiac excitation-contraction coupling and neuronal signaling. These application notes provide detailed protocols for the electrophysiological characterization of this compound and analysis of the resulting data.

Quantitative Data Summary

The inhibitory effects of this compound on L-type calcium channels are highly dependent on the membrane potential. The compound exhibits a much higher affinity for the inactivated state of the channel, a characteristic feature of dihydropyridine calcium channel blockers.

| Parameter | Value | Cell Type | Holding Potential (Vh) | Reference |

| IC50 | 2.3 nM | Guinea-pig cardiac myocytes | -20 mV | |

| IC50 | 100 nM | Guinea-pig cardiac myocytes | -50 mV |

Signaling Pathway

This compound, as an L-type calcium channel blocker, directly inhibits the influx of Ca2+ into the cell. This has significant downstream effects on various cellular signaling pathways that are dependent on intracellular calcium concentration.

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents in Cardiomyocytes or Neurons

This protocol is designed to measure the inhibitory effect of this compound on L-type calcium currents.

1. Cell Preparation:

- Isolate cardiomyocytes from guinea pig ventricles or dorsal root ganglion (DRG) neurons from embryonic chicks using standard enzymatic digestion protocols.

- Plate the isolated cells on glass coverslips and culture for 24-48 hours before recording.

2. Solutions:

- External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as charge carrier), 10 HEPES, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with TEA-OH.

- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a whole-cell patch-clamp configuration.

- Hold the cell at a holding potential (Vh) of -80 mV.

- To assess the voltage-dependence of the block, use two different holding potentials: -50 mV (resting state) and -20 mV (depolarized/inactivated state).

- Apply depolarizing voltage steps to elicit Ca2+ currents. A typical protocol is to step from the holding potential to a test potential of 0 mV for 200 ms.

- Apply this compound at various concentrations by perfusing the recording chamber with the external solution containing the drug.

4. Data Analysis:

- Measure the peak inward current amplitude at the test potential before and after the application of this compound.

- Calculate the percentage of current inhibition for each concentration of this compound.

- Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value at each holding potential.

- Analyze the voltage- and time-dependence of the block by comparing the effects at different holding potentials and with varying pre-pulse durations.

Experimental Workflow

Caption: Experimental workflow for electrophysiological analysis.

Mandatory Visualization

Logical Relationship of Voltage-Dependent Block

The inhibitory effect of this compound is critically dependent on the conformational state of the L-type calcium channel, which is in turn determined by the membrane potential.

Caption: Voltage-dependent block by this compound.

References

Application Notes and Protocols for Determining the IC50 of Ro 18-3981 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract